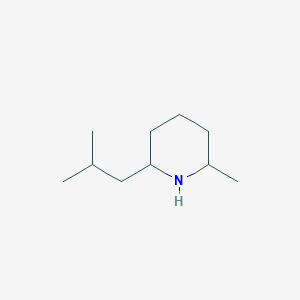

2-Methyl-6-(2-methylpropyl)piperidine

Description

Contextualization within Piperidine (B6355638) Alkaloid Chemistry

The piperidine ring is a fundamental structural motif found in a vast number of natural alkaloids and synthetic pharmaceuticals. mdpi.comnih.gov This six-membered heterocycle, containing one nitrogen atom, is the backbone for compounds with a wide array of biological functions. mdpi.comnih.gov 2-Methyl-6-(2-methylpropyl)piperidine belongs to the 2,6-dialkylpiperidine subclass. This structural arrangement is famously characteristic of the venom produced by fire ants of the genus Solenopsis. nih.govwikipedia.org

The venom of these ants is a complex mixture, with the primary active components being a series of 2-methyl-6-alkyl or 2-methyl-6-alkenyl piperidines, collectively known as solenopsins. nih.govprobiologists.com The alkyl side chains at the 6-position typically vary in length, commonly including undecyl (C11), tridecyl (C13), and pentadecyl (C15) groups. mdpi.comprobiologists.com this compound, with its isobutyl group at the 6-position, is a structural analog of these major natural solenopsins. The chirality at the C2 and C6 positions adds another layer of complexity, with both cis and trans isomers being possible and observed in nature. nih.gov

Significance of this compound in Chemical and Biological Research

The significance of this compound in research is largely derived from its relationship to the biologically active alkaloids found in fire ant venom. These natural compounds are known to possess a range of potent biological activities, including necrotic, hemolytic, insecticidal, and antimicrobial properties. wikipedia.orgnih.gov Consequently, synthetic analogs like this compound are of great interest to scientists for several reasons.

Firstly, synthesizing such compounds allows for the confirmation of the structure of naturally occurring, often minor, components of venom. nih.gov Secondly, by creating a library of related structures with varying alkyl groups, researchers can conduct structure-activity relationship (SAR) studies. These studies are crucial for understanding how the length and branching of the alkyl chain influence biological effects, potentially leading to the development of new agents with optimized properties. For instance, research on related 2-methyl-6-alkyl-Δ¹,⁶-piperideines has shown that insecticidal activity is correlated to the length of the carbon chain at the 6-position. nih.gov The piperidine alkaloids from fire ant venom have also demonstrated diverse physiological activities in mammals and can act as semiochemicals in insect communication. nih.gov

Overview of Existing Research Landscape for this compound

The research landscape for 2,6-dialkylpiperidines is extensive, with a primary focus on the major constituents of fire ant venom. Numerous studies have detailed the synthesis and biological evaluation of solenopsin (B1210030) and its analogs. General synthetic routes have been established to produce racemic 2-methyl-6-alkylpiperidines and their immediate precursors, piperideines. nih.gov

A common synthetic strategy involves several key steps:

Preparation of a cyclic imide, such as glutarimide, from starting materials like glutaric acid. nih.gov

Introduction of the methyl group at the 2-position via a Grignard reaction, followed by reduction. nih.gov

Protection of the nitrogen atom (e.g., with a Boc group). nih.gov

Ring-opening of the protected intermediate using another Grignard reagent corresponding to the desired 6-alkyl group (in this case, an isobutyl magnesium halide) to form an N-Boc-aminoketone. nih.gov

Deprotection and subsequent cyclization to yield the final 2,6-disubstituted piperidine or its piperideine precursor. nih.gov

While these general methods are applicable for the synthesis of this compound, specific studies focusing exclusively on this compound are less common in the literature compared to its longer, straight-chain relatives. The bulk of the research centers on the more abundant natural alkaloids from Solenopsis invicta and other fire ant species. mdpi.comprobiologists.com Therefore, the existing research landscape provides a strong foundational framework for understanding the chemistry and potential biology of this compound, primarily through extrapolation from its closely related and well-studied chemical cousins.

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-methyl-6-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C10H21N/c1-8(2)7-10-6-4-5-9(3)11-10/h8-11H,4-7H2,1-3H3 |

InChI Key |

QXLOIHZZKILGER-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 2 Methylpropyl Piperidine and Analogues

Established Synthetic Routes for 2-Methyl-6-(2-methylpropyl)piperidine

General synthetic strategies for 2,6-dialkylpiperidines often involve the formation of the heterocyclic ring through cyclization of an acyclic precursor or the modification of a pre-existing heterocyclic structure.

Grignard Reaction Approaches

Grignard reactions provide a versatile method for the synthesis of 2,6-disubstituted piperidines. One common strategy involves the reaction of Grignard reagents with pyridine (B92270) N-oxides. The sequential addition of a first Grignard reagent to a pyridine N-oxide, followed by treatment with an activating agent like acetic anhydride, typically yields a 2-substituted pyridine. organic-chemistry.org This intermediate can then undergo a second Grignard addition to introduce a second substituent, which, followed by reduction of the ring, can produce 2,6-disubstituted piperidines. organic-chemistry.orgrsc.org

Another approach utilizes a piperidinone precursor. For instance, a chiral aziridine (B145994) can be elaborated through steps including oxidation, Wittig olefination, and a Grignard reaction to introduce one of the alkyl side chains. rsc.org A subsequent one-pot sequence involving reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination yields the target cis-2,6-disubstituted piperidine (B6355638). rsc.org

A practical continuous flow reaction has also been developed where readily accessible N-(tert-butylsulfinyl)-bromoimine reacts with Grignard reagents, providing various enantioenriched α-substituted piperidines with high diastereoselectivity. organic-chemistry.org

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a cornerstone for piperidine synthesis, involving the formation of the ring from a linear amino-alkene, -alkyne, or other suitably functionalized acyclic precursor. nih.gov A variety of methods fall under this category:

Reductive Amination: The cyclization of 6-oxo amino acid derivatives can form 2,6-disubstituted piperidines. Stereoselective reduction of the intermediate imine is crucial for controlling the final product's stereochemistry. whiterose.ac.uk

Intramolecular aza-Michael Reactions (IMAMR): This is a straightforward strategy for constructing N-heterocycles. Base-induced diastereoselective IMAMR has been used for the large-scale synthesis of 2,6-trans-piperidines. nih.gov

Palladium-Catalyzed Cyclization: Palladium-catalyzed intramolecular hydroamination is a key step in modular syntheses of 2,6-disubstituted piperazines and can be adapted for piperidines. nih.gov Substrate-controlled diastereoselective Pd(II)-catalyzed cyclization can selectively construct both cis- and trans-2,6-disubstituted piperidine backbones from appropriately protected precursors. clockss.org

Radical Cyclization: Radical 5-exo cyclization of specific aziridine derivatives has been reported to yield 5-methylene piperidines, which can be further functionalized. whiterose.ac.uk

Stereoselective and Asymmetric Synthesis of this compound Enantiomers and Diastereomers

Achieving control over the absolute and relative stereochemistry at the C2 and C6 positions is critical for synthesizing specific isomers of this compound.

Diastereoselective Addition Reactions

Diastereoselective methods are employed to control the relative stereochemistry of the two substituents. One effective strategy is the α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile. For example, the α-lithiation of N-Boc 2-methyl piperidine and subsequent trapping with CO2 can yield the trans-2,6-disubstituted product as a single regio- and diastereoisomer. rsc.org This method provides a route to trans-piperidines that may be inaccessible through other means like epimerization. rsc.org

Another powerful technique is the sequential cross-metathesis and cationic cyclization, which has been shown to produce 2,6-trans-disubstituted piperidines with high diastereoselectivity.

Enantioselective Catalytic Approaches (e.g., Iridium-catalyzed allylic cyclization)

Enantioselective catalysis enables the synthesis of specific enantiomers. Iridium-catalyzed reactions have proven particularly effective for this purpose.

The intramolecular iridium-catalyzed allylic substitution acts as a "configurational switch." nih.gov By choosing the appropriate enantiomer of the iridium catalyst, vinylpiperidine building blocks can be synthesized with high selectivity, leading to the desired 2,6-disubstituted piperidine enantiomer. nih.gov These methods can produce products with high yields and excellent enantioselectivity (e.g., 84–98% ee). nih.gov The reaction is versatile, tolerating a range of nucleophiles and proceeding with distinct stereochemical outcomes for different types of allylic substrates. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Allylic Substitution of Racemic Allylic Benzoates Data derived from reactions on analogous branched allylic esters. nih.gov

| Entry | R Group | Nucleophile | Yield (%) | ee (%) |

| 1 | n-Pr | NaOPh | 86 | 92 |

| 2 | i-Pr | NaOPh | 76 | 98 |

| 3 | c-Hexyl | NaOPh | 83 | 98 |

Acid-Mediated Cyclization Techniques (e.g., 6-endo-trig cyclizations)

Similarly, a base-mediated 6-endo-trig cyclization of (E)-enones provides a route to cis-2-methyl-4-oxo-6-alkylpiperidines. acs.org The reaction is general for both alkyl- and aryl-substituted enones, affording the corresponding 4-oxopiperidines in high yields. acs.org Subsequent stereoselective reduction of the ketone yields trisubstituted 4-hydroxypiperidines. acs.org

Table 2: Yields from 6-Endo-Trig Cyclization to Form 4-Oxopiperidine Analogues Data represents yields for the formation of 2,6-disubstituted 4-oxopiperidines, precursors to the target compound. acs.org

| Entry | Alkyl/Aryl Substituent (R) | Product Configuration | Yield (%) |

| 1 | n-Pentyl | cis | 85 |

| 2 | Isobutyl | cis | 89 |

| 3 | Phenyl | cis | 80 |

| 4 | 4-Methoxyphenyl | cis | 82 |

Control of cis/trans Stereochemistry in Piperidine Ring Formation

The relative orientation of substituents on the piperidine ring is crucial for the biological activity of many compounds. The control of cis and trans stereoisomers in 2,6-disubstituted piperidines, such as this compound, can be achieved through various synthetic strategies.

One common approach involves the hydrogenation of substituted pyridine precursors. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction. For instance, the hydrogenation of 3,5-substituted pyridines has been shown to preferentially form the trans-isomer under certain conditions. nih.gov

Another strategy is the stereoselective cyclization of acyclic precursors. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved from a chiral aziridine precursor. This method involves a one-pot sequence of reactions including reductive ring-opening of the aziridine and intramolecular reductive amination, leading to the formation of the cis-piperidine ring with high yields. rsc.org

Furthermore, conformational control can be used to interconvert between cis and trans isomers. For example, cis-piperidines, obtained from pyridine hydrogenation, can be transformed into their trans-diastereoisomers through thermodynamically driven epimerization. rsc.org This approach often involves the use of a suitable N-protecting group, such as a Boc or benzyl (B1604629) group, to influence the conformational equilibrium. rsc.org

The following table summarizes different approaches to control cis/trans stereochemistry in the formation of disubstituted piperidine rings.

| Method | Key Features | Outcome | Reference(s) |

| Pyridine Hydrogenation | Catalytic reduction of substituted pyridines. | Can be selective for cis or trans isomers depending on substrate and conditions. | nih.gov |

| Stereoselective Cyclization | Intramolecular cyclization of chiral acyclic precursors. | Can provide high stereoselectivity for a specific isomer, such as cis. | rsc.org |

| Epimerization | Conversion of one diastereomer to another under thermodynamic control. | Allows for the synthesis of the more stable isomer, often the trans product. | rsc.org |

| Michael Reaction | Highly stereoselective Michael reaction of a didehydropiperidinecarboxylate. | Affords trans(2,3)-cis(2,6)-trisubstituted piperidines. | researchgate.net |

Stereoselective Introduction of Substituents on the Piperidine Core

The introduction of substituents onto a pre-formed piperidine ring with high stereocontrol is another critical aspect of synthesizing complex piperidine derivatives.

One powerful method is the use of chiral auxiliaries. Asymmetric synthesis with chiral hydrogenolysable amines, for example, allows for the diastereoselective reduction of ω-imino esters, leading to ω-alkyl lactams which are precursors to stereodefined piperidines. scilit.com

Directed metalation is a regioselective and stereoselective strategy. The α-lithiation of N-Boc protected piperidines, followed by trapping with an electrophile, can be highly diastereoselective. For instance, the lithiation of N-Boc 2-methylpiperidine (B94953) with s-BuLi/TMEDA, which proceeds through an equatorial lithiation of the conformer with an axial 2-methyl group, followed by trapping with carbon dioxide, yields the trans-2,6-disubstituted piperidine as a single diastereomer. nih.govrsc.org

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched piperidines. Gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which upon chemoselective reduction and spontaneous Ferrier rearrangement, afford piperidin-4-ols with excellent diastereoselectivity in the ring-forming step. nih.gov The modularity of this approach allows for the synthesis of various substituted piperidines. nih.gov

The table below outlines selected methods for the stereoselective introduction of substituents on the piperidine core.

| Method | Description | Key Advantage(s) | Reference(s) |

| Chiral Auxiliaries | Use of a removable chiral group to direct the stereochemical outcome of a reaction. | High diastereoselectivity, well-established methodology. | scilit.com |

| Directed Metalation | Regio- and stereoselective deprotonation followed by reaction with an electrophile. | Excellent stereocontrol, particularly for α-functionalization. | nih.govrsc.org |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemistry of a reaction. | High efficiency, modularity, and potential for enantioselectivity. | nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture. | Provides access to enantioenriched piperidines. | rsc.org |

Novel Synthetic Methodologies for Piperidine Scaffolds Applied to this compound

Recent advances in synthetic chemistry have led to the development of more efficient and sustainable methods for the synthesis of piperidine scaffolds, which are applicable to the synthesis of this compound.

Green Chemistry Approaches in Piperidine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like piperidines to reduce environmental impact and improve efficiency. rasayanjournal.co.in These approaches focus on aspects such as the use of renewable starting materials, safer solvents, and catalytic methods. nih.govresearchgate.net

One example is the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) through selective hydrogenolysis. rsc.org This method utilizes a Pt/γ-Al2O3 catalyst in an aqueous solution, representing a greener alternative to traditional synthetic routes. rsc.org While not directly producing this compound, this demonstrates the potential of using biomass-derived starting materials for piperidine synthesis.

The use of water as a solvent in piperidine synthesis is another green approach. For instance, an iridium(III)-catalyzed cascade reaction for the synthesis of substituted piperidines can be performed in water, which can prevent racemization of enantioenriched substrates. nih.gov

The following table highlights some green chemistry approaches relevant to piperidine synthesis.

| Green Chemistry Approach | Description | Example/Benefit | Reference(s) |

| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. | rsc.org |

| Aqueous Synthesis | Using water as a solvent. | Iridium(III)-catalyzed synthesis of piperidines, preventing racemization. | nih.gov |

| Catalytic Methods | Employing catalysts to improve efficiency and reduce waste. | Use of Pt/γ-Al2O3 for hydrogenolysis. | rsc.org |

| Solventless Reactions | Performing reactions without a solvent. | Offers clean reactions, good yields, and simple work-up. | rasayanjournal.co.in |

Multicomponent Reaction Strategies in Piperidine Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. taylorfrancis.comacs.org This approach is highly atom-economical and efficient for generating libraries of structurally diverse compounds. acs.org

Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.com For example, a one-pot, four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates can produce polysubstituted 2-piperidinones with high stereoselectivity. acs.org Another pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid also yields highly functionalized piperidines. acs.org

Biocatalysis has also been integrated into MCRs for piperidine synthesis. An immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been used as a reusable catalyst for the multicomponent synthesis of piperidines from benzaldehyde, aniline, and an acetoacetate (B1235776) ester. rsc.org

This table summarizes various multicomponent reaction strategies for piperidine synthesis.

| Reaction Type | Components | Catalyst/Conditions | Product | Reference(s) |

| Four-Component Reaction | Substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, dialkyl malonates | - | Polysubstituted 2-piperidinones | acs.org |

| Pseudo Five-Component Reaction | Aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, Meldrum's acid | - | Highly functionalized piperidines | acs.org |

| Three-Component Reaction | Benzaldehyde, aniline, acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Polyfunctionalized piperidines | rsc.org |

| Three-Component Transformation | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl2·8H2O | Functionalized piperidine scaffolds | taylorfrancis.com |

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are driven by the search for compounds with improved or novel biological activities. ajchem-a.com The piperidine scaffold is a common feature in many bioactive natural products and synthetic drugs. nih.govajchem-a.com

Synthetic strategies for creating analogues often involve modifying the substituents at the 2- and 6-positions, as well as on the nitrogen atom. For instance, a series of 2,6-disubstituted N-methylpiperidine derivatives, including those with bromomethyl and dihydroxymethyl groups, have been synthesized to explore their structure-activity relationships as cytotoxic agents. nih.gov

The synthesis of highly substituted piperidine analogues can be achieved through various catalytic methods. A general procedure for preparing 2- and 2,6-substituted piperidines involves a Pd(II)-catalyzed 1,3-chirality transfer reaction from allylic alcohols. ajchem-a.com Gold-catalyzed annulation reactions have also been used for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

The following table provides examples of synthetic approaches to piperidine derivatives and analogues.

| Synthetic Approach | Key Transformation | Resulting Derivatives/Analogues | Reference(s) |

| Modification of Substituents | Conversion of dihydroxymethyl groups to carbamates or halogens. | 2,6-bis(bromomethyl)-N-methylpiperidine | nih.gov |

| Pd(II)-Catalyzed Chirality Transfer | 1,3-chirality transfer from allylic alcohols. | (R)-(-)- and (S)-(+)-coniine | ajchem-a.com |

| Gold-Catalyzed Annulation | Annulation of N-allenamides and alkene-tethered oxime ethers. | Highly substituted piperidines | ajchem-a.com |

| Ultrasound-Assisted Synthesis | One-pot reaction of aldehydes and piperidine using CuCl2 under ultrasound. | Polysubstituted propargylamine (B41283) analogues | ajchem-a.com |

Despite a comprehensive search for empirical spectroscopic data for the chemical compound this compound, no specific experimental data sets for its ¹H NMR, ¹³C NMR, FT-IR, Laser-Raman, or Mass Spectrometry analyses were found in the available scientific literature and databases.

The search results did not yield any publications detailing the synthesis and subsequent spectroscopic characterization of this compound. While data for structurally related but simpler compounds, such as 2-methylpiperidine and other piperidine derivatives, are accessible, this information is not suitable for the specific and exclusive focus of the requested article.

Therefore, due to the absence of the necessary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound. The creation of such an article would require access to primary research data that is not currently in the public domain.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 6 2 Methylpropyl Piperidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 2-Methyl-6-(2-methylpropyl)piperidine, HRMS is used to confirm its molecular formula, C10H21N. The high-resolution capability allows for the calculation of a theoretical exact mass, which is then compared against the experimentally measured value, typically with a mass accuracy requirement in the low parts-per-million (ppm) range. This confirmation is a cornerstone of structural identification.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C10H21N |

| Theoretical Exact Mass ([M+H]⁺) | 156.1747 Da |

| Typical Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. In this technique, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation of the molecule.

The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur via alpha-cleavage, where the bonds adjacent to the nitrogen atom break. This would lead to the loss of the methyl or the isobutyl substituent, resulting in characteristic fragment ions. The analysis of simpler analogs like 2-methylpiperidine (B94953) shows characteristic fragmentation patterns that help in interpreting the spectra of more complex derivatives. nist.govnist.gov The retention time from the GC provides an additional layer of identification. ub.edu

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 155 | [M]⁺ | Molecular Ion |

| 140 | [M-CH₃]⁺ | Loss of the methyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. scielo.brscielo.br This makes it ideal for confirming the molecular weight of the parent compound. ESI is often coupled with tandem mass spectrometry (MS/MS) for structural analysis. In an ESI-MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. This controlled fragmentation can provide specific structural details. Studies on related piperidine (B6355638) alkaloids show that fragmentation in ESI-MS/MS often involves the loss of substituents from the piperidine ring. nih.govresearchgate.net

| Parameter | Typical Observation | Reference |

| Ionization Mode | Positive Ion | scielo.br |

| Primary Ion Observed | [M+H]⁺ | scielo.br |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) of [M+H]⁺ | nih.gov |

| Typical Collision Energy | 25 eV | scielo.br |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for isolating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a basic compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To achieve good peak shape and retention for the basic piperidine nitrogen, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase to protonate the analyte. Detection is commonly performed using a UV detector if the molecule contains a chromophore, or more universally with a mass spectrometer (LC-MS).

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a hybrid of gas and liquid chromatography. SFC can offer faster separations and is a "greener" alternative to HPLC due to reduced organic solvent consumption. It is particularly adept at separating isomers and is compatible with a wide range of detectors, including mass spectrometers.

Chiral Chromatography for Enantiomeric Separation

This compound possesses two stereocenters at the C2 and C6 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). These stereoisomers can have different biological activities. Chiral chromatography is a specialized form of chromatography that is capable of separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation of enantiomers of other chiral piperidine-containing compounds, such as fenpropidin, has been successfully demonstrated using chiral chromatography, highlighting the importance of this technique for stereoisomer-specific analysis. nih.gov Both HPLC and SFC can be used in chiral modes by employing the appropriate CSP.

Table 3: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

|---|---|

| (2R, 6R) and (2S, 6S) | Enantiomeric Pair (trans) |

| (2R, 6S) and (2S, 6R) | Enantiomeric Pair (cis) |

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 6 2 Methylpropyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and geometry of a molecule. These methods are essential for understanding its intrinsic properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govscispace.com It is particularly effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state) of a molecule. nih.govresearchgate.net For 2-Methyl-6-(2-methylpropyl)piperidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. nih.govaimspress.com This process provides a foundational understanding of the molecule's shape and the spatial arrangement of its atoms. The electronic structure, including the distribution of electrons within the molecule, is also determined through these calculations, which is crucial for understanding its chemical behavior. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.47 Å |

| C-C (ring) | 1.54 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C (ring) | 112° |

| H-C-H | 109.5° | |

| Dihedral Angle | C-C-N-C | 55° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.comnih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on the this compound molecule. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. nih.govresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govnih.gov For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles. researchgate.net Green areas would indicate regions of neutral potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer and intermolecular delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals. researchgate.netnih.gov This analysis can quantify the strength of interactions, such as hyperconjugation, which contribute to the stability of the molecule. For this compound, NBO analysis could reveal the nature of the C-N and C-C bonds, the hybridization of the atoms, and the delocalization of the nitrogen atom's lone pair electrons, providing deeper insight into its electronic structure and stability. nih.govnih.gov

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N | σ(C-H) | 2.5 |

| σ(C-H) | σ(C-N) | 1.8 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ekb.eg This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov

Molecular docking simulations would be used to predict how this compound interacts with the active site of a specific target protein. researchgate.net The simulation would generate multiple possible binding poses and calculate a corresponding binding affinity or score for each pose. nih.gov This score estimates the strength of the interaction, with lower values typically indicating a more favorable binding. nih.gov The analysis of the best-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (this compound) and the amino acid residues of the protein's binding pocket. This information is crucial for understanding the potential biological activity of the compound.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein X | -7.2 | TYR 84, LEU 121, PHE 256 |

| Protein Y | -6.5 | VAL 67, ILE 99, ALA 150 |

Identification of Potential Biological Targets (e.g., Enzymes, Receptors)

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the interactions between a small molecule and potential biological targets, thereby guiding further preclinical research. For piperidine (B6355638) derivatives, which are prevalent scaffolds in many pharmacological agents, these techniques can forecast a wide spectrum of biological activities by identifying likely protein targets. clinmedkaz.orgclinmedkaz.org While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the behavior of the broader class of piperidine derivatives has been analyzed using various web-based tools and computational approaches.

In silico tools like SwissTargetPrediction are frequently used to identify the most probable protein targets of a compound based on its chemical structure. clinmedkaz.org Studies on various novel piperidine derivatives have demonstrated that this scaffold can interact with a diverse range of target classes. clinmedkaz.orgclinmedkaz.org These analyses predict that piperidine compounds are likely to affect enzymes, receptors, transport systems, and voltage-gated ion channels, suggesting a wide array of potential therapeutic applications. clinmedkaz.org A significant portion of the predicted targets for piperidine derivatives are enzymes, with kinases being a notable subclass. clinmedkaz.org

Molecular docking and homology modeling provide more detailed insights into the specific interactions at the atomic level. For example, detailed computational studies have been performed on molecules structurally related to the 2,6-disubstituted piperidine core. A notable example is 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a well-studied noncompetitive antagonist for the metabotropic glutamate (B1630785) 5 (mGlu5) receptor, a G-protein-coupled receptor (GPCR) involved in synaptic plasticity. nih.gov Through a combination of site-directed mutagenesis and homology modeling based on the rhodopsin crystal structure, researchers have identified a specific allosteric binding site for MPEP within the seven-transmembrane domain of the mGlu5 receptor. nih.gov

This research identified key amino acid residues crucial for MPEP binding. The model proposes that MPEP interacts with a network of aromatic residues, preventing the conformational change required for receptor activation and thereby stabilizing the receptor in its inactive state. nih.gov Such detailed molecular modeling provides a powerful example of how the potential binding of this compound to a specific receptor or enzyme active site could be investigated, identifying key interactions that determine binding affinity and functional activity. Other molecular docking studies have successfully explored the binding of piperidine-based compounds to enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. mdpi.com

Table 1: Potential Biological Target Classes for Piperidine Scaffolds Identified via Computational Methods This table summarizes general target classes predicted for various piperidine derivatives using in silico tools, suggesting potential areas of activity for this compound.

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Kinases, Aromatase, Tyrosinase, Cholinesterases, 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Oncology, CNS Disorders, Metabolic Diseases | clinmedkaz.orgclinmedkaz.orgmdpi.comfrontiersin.org |

| G-Protein Coupled Receptors (GPCRs) | Metabotropic glutamate receptors (e.g., mGlu5) | Neurological and Psychiatric Disorders | nih.gov |

| Ion Channels | Voltage-gated ion channels | Cardiovascular Diseases, Neurological Disorders | clinmedkaz.org |

| Transporters | Monoamine transporters (e.g., DAT), Glycine Transporter 1 | Depression, Parkinson's Disease, Schizophrenia | clinmedkaz.orgclinmedkaz.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.gov For a compound like this compound, a QSAR model could predict its potential efficacy in various biological assays, assuming a relevant dataset of structurally similar compounds is available.

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov Then, a wide variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Spatial (3D) descriptors: Related to the 3D conformation of the molecule, such as molecular shadow. nih.gov

Thermodynamic descriptors: Such as heat of formation. nih.gov

Electronic descriptors: Related to the charge distribution and orbital energies. nih.gov

Physicochemical properties: Like lipophilicity (e.g., XlogP). researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links a selection of these descriptors to the observed biological activity. nih.govnih.govresearchgate.net

A QSAR study on piperine (B192125) analogs, which contain a piperidine moiety, successfully modeled their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net The resulting model demonstrated a strong statistical correlation, indicating its predictive power. The analysis revealed that three key descriptors were crucial for predicting the inhibitory activity. nih.gov

Table 2: Example of a QSAR Model for Piperine Analogs as NorA Efflux Pump Inhibitors This table illustrates the components of a statistically significant QSAR model developed for a series of compounds containing the piperidine structure, showcasing the types of descriptors and statistical metrics used.

| Descriptor | Description | Correlation with Activity | Reference |

|---|---|---|---|

| Partial Negative Surface Area | A measure of the molecular surface area with a partial negative charge. | Positive (increase in area increases activity) | nih.gov |

| Molecular Shadow (XZ plane) | The area of the molecule's shadow when projected onto a 2D plane. | Negative (increase in area decreases activity) | nih.gov |

| Heat of Formation | The enthalpy change when the compound is formed from its constituent elements. | Positive/Negative relationship depending on the model context. | nih.gov |

| Model Statistical Validation:

|

The statistical significance of a QSAR model is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A high r² value indicates a good fit of the model to the training data, while a high q² value, typically obtained through methods like leave-one-out cross-validation, indicates the model's robustness and predictive ability for new compounds. nih.govresearchgate.net Such validated models can explain how specific structural features, such as surface properties or molecular shape, influence a compound's biological function. nih.gov

Biological Activity and Mechanism of Action Studies of 2 Methyl 6 2 Methylpropyl Piperidine and Derivatives

Enzyme Inhibition Studies

Cholinesterase Inhibition

Research into various synthetic and natural piperidine (B6355638) derivatives has demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govnih.gov For instance, certain N-benzylpiperidine derivatives have shown significant AChE inhibitory activity. semanticscholar.org The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the piperidine ring and the presence of other functional groups. nih.gov Given the structural similarities, it is plausible that 2-Methyl-6-(2-methylpropyl)piperidine and its derivatives could exhibit cholinesterase inhibitory activity, though specific experimental data is needed to confirm this.

Other Relevant Enzyme Targets (e.g., HSL, ALS, HIV-1 Protease, DNA Gyrase)

Scientific investigations have explored the inhibitory potential of piperidine-related structures against a variety of other significant enzyme targets. However, direct studies on this compound for the following enzymes were not found in the available literature.

Hormone-Sensitive Lipase (B570770) (HSL): HSL is a key enzyme in the mobilization of fatty acids from adipose tissue, and its inhibition is a potential therapeutic strategy for type 2 diabetes and obesity. nih.govnih.gov While a range of compounds are known to inhibit HSL novonordisk.comresearchgate.nettaylorandfrancis.com, there is no specific data on the activity of this compound.

Acetolactate Synthase (ALS): ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a major target for herbicides. nih.govnih.govresearchgate.netresearchgate.net No studies were identified that evaluated this compound as an ALS inhibitor.

HIV-1 Protease: This enzyme is essential for the life cycle of the HIV-1 virus, and its inhibitors are a cornerstone of antiretroviral therapy. nih.govnih.govmdpi.comrcsb.orgmdpi.com Although a vast number of compounds have been screened for HIV-1 protease inhibition, information regarding this compound is not available.

DNA Gyrase: A type II topoisomerase, DNA gyrase is a validated target for antibacterial agents due to its essential role in bacterial DNA replication. nih.govresearchgate.netnih.govmdpi.com While some piperidine derivatives have been investigated as DNA gyrase inhibitors researchgate.net, the specific activity of this compound has not been reported.

Receptor Binding and Modulation Assays

Opioid Receptor Modulation (e.g., Kappa-opioid receptor antagonism)

The opioid receptor system, comprising mu, delta, and kappa receptors, is a significant target for pain management and other neurological conditions. nih.govzenodo.orgresearchgate.net While there is extensive research on piperidine-based opioid receptor modulators nih.govnih.gov, specific studies detailing the interaction of this compound with opioid receptors, including kappa-opioid receptor antagonism, are not present in the reviewed literature.

Other Relevant Receptor Targets (e.g., Melanocortin-4 receptor, GABA receptors)

The interaction of piperidine-containing molecules with other receptor systems has also been a subject of research.

Melanocortin-4 Receptor (MC4R): The MC4R is involved in the regulation of energy homeostasis and is a target for the treatment of obesity. While various ligands for MC4R are known, there is no available data on the activity of this compound at this receptor.

GABA Receptors: Gamma-aminobutyric acid (GABA) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are targets for a range of therapeutic agents. nih.govmdpi.com The natural product piperine (B192125), which contains a piperidine moiety, has been shown to modulate GABA-A receptors. nih.govmdpi.com However, piperine is structurally distinct from this compound, and there are no direct studies on the latter's effect on GABA receptors.

Insecticidal Activity Profiling of this compound Derivatives

Derivatives of 2-methyl-6-alkylpiperidine, which are analogues of the natural fire ant venom alkaloid solenopsin (B1210030), have demonstrated notable insecticidal properties. mdpi.comnih.gov Studies on synthetic 2-methyl-6-alkyl-Δ1,6-piperideines have shown their efficacy against various insect pests. mdpi.com

One study investigated the insecticidal activity of a series of racemic 2-methyl-6-alkyl-Δ1,6-piperideines against the third-instar larvae of the cotton bollworm (Helicoverpa armigera). The results indicated that these compounds exhibited a moderate lethal effect when administered via injection, although they were largely inactive when applied topically. mdpi.com This suggests that the cuticle of the insect may prevent the penetration of these compounds. mdpi.com

The research also revealed a structure-activity relationship, where the elongation of the carbon chain at the 6-position of the piperideine ring appeared to decrease insecticidal activity. mdpi.com For instance, a derivative with an undecyl side chain showed significantly higher activity than the natural insecticide nicotine. mdpi.com While the specific (2-methylpropyl) derivative was not explicitly tested in this study, the findings provide a valuable framework for predicting the potential insecticidal activity of such compounds.

Further research on piperidine derivatives has also shown their toxicity against adult female Aedes aegypti mosquitoes, the primary vector for dengue and yellow fever. nih.govmdpi.com The toxicity of these derivatives was found to be dependent on the nature and position of the substituent on the piperidine ring. nih.gov

Efficacy Against Agricultural Pests (e.g., Plutella xylostella, Spodoptera litura F., Myzus persicae Sulzer)

While specific data on the efficacy of this compound against Plutella xylostella (diamondback moth) and Spodoptera litura F. (tobacco cutworm) are not extensively documented in available literature, studies on closely related piperidine alkaloids provide significant insights into their potential insecticidal properties against key agricultural pests.

Myzus persicae (Green Peach Aphid): Research has demonstrated that piperidine and piperideine alkaloids isolated from the venom of the red imported fire ant (Solenopsis invicta) are toxic to the green peach aphid, Myzus persicae. knu.ac.kr In laboratory bioassays, both alkaloid extracts were active against M. persicae, with mortality occurring rapidly at higher doses. knu.ac.kr The 24-hour LC50 values, which represent the concentration required to kill 50% of the test population, were determined for both extracts. knu.ac.kr

Table 1: Toxicity of Fire Ant Alkaloids Against *Myzus persicae***

| Alkaloid Extract | 24-hour LC50 (ppm) | 48-hour LC50 (ppm) |

|---|---|---|

| Piperideine | 116.6 | 89.3 |

| Piperidine | 91.5 | 48.5 |

Data derived from Rashid, T., Chen, J. and McLeod, P. (2013). knu.ac.kr

These findings indicate that the piperidine scaffold, central to this compound, is a promising basis for developing novel insecticides for aphid management. knu.ac.kr

Plutella xylostella (Diamondback Moth): Studies on other piperidine-containing natural products have shown efficacy against P. xylostella. For instance, derivatives of piperine, an alkaloid found in black pepper that also contains a piperidine ring, have been synthesized and evaluated for insecticidal activity against the diamondback moth. nih.govnih.gov Certain novel derivatives demonstrated significant mortality rates against P. xylostella larvae. nih.govnih.gov One study found that a synthesized piperine derivative, compound D28, resulted in 90% mortality at a concentration of 1 mg/ml. nih.gov This suggests that the broader class of piperidine-based compounds has potential for controlling this pervasive pest.

Spodoptera litura F. (Tobacco Cutworm): The insecticidal potential of piperidine alkaloids has also been observed against S. litura. The alkaloids antofine N-oxide, antofine, and tylophorine, isolated from Cynanchum mongolicum, have demonstrated insecticidal effects on S. litura. mdpi.com Furthermore, piperoctadecalidine, a piperidine alkaloid isolated from Piper longum L. (long pepper), showed potent insecticidal activity against S. litura, with a reported LD50 of 95.5 mg/l.

Acaricidal Activity (if applicable for derivatives)

Derivatives and structural analogs of this compound have demonstrated notable acaricidal (mite-killing) activity. The venom of fire ants, rich in 2,6-dialkylpiperidine alkaloids like solenopsin, is known to have insecticidal and other biological properties. researchgate.net

Research into other naturally occurring piperidine alkaloids has also confirmed their acaricidal potential. One study evaluated two such alkaloids, pipernonaline (B1245375) and piperoctadecalidine, for their activity against the two-spotted spider mite, Tetranychus urticae. The results showed that piperoctadecalidine exhibited significant acaricidal effects, with an LD50 value of 246 mg/l, although pipernonaline did not show similar activity. This indicates that specific structural features within the piperidine alkaloid class are crucial for acaricidal efficacy.

Antimicrobial and Antifungal Investigations of Related Piperidine Compounds

The piperidine scaffold is a common feature in many biologically active compounds, and its derivatives have been a subject of extensive research for antimicrobial and antifungal properties.

Antibacterial Activity (e.g., against Escherichia Coli, Bacillus subtilis, Staphylococcus aureus)

Various synthetic piperidine derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria. Studies have shown that certain halogenated benzene (B151609) derivatives substituted with piperidine rings possess in vitro antimicrobial activity. nih.govnih.gov

In one study, 2,6-dipiperidino-1,4-dihalogenobenzenes were tested against a panel of bacteria. nih.govnih.gov These compounds inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. nih.govnih.gov The minimum inhibitory concentrations (MICs) for these active compounds ranged from 32 to 512 μg/ml. nih.govnih.gov Generally, the derivatives showed higher activity against Gram-positive bacteria and the fungus Candida albicans compared to Gram-negative bacteria. nih.gov

Another study synthesized novel piperidine derivatives and tested them against S. aureus (Gram-positive) and E. coli (Gram-negative). mdpi.com The results, based on the disc diffusion method, confirmed that the piperidine derivatives were active against both bacterial species, with one derivative showing excellent antibacterial activity compared to standard drugs. mdpi.comresearchgate.net

Table 2: Antibacterial Activity of Select Piperidine Derivatives (MIC in μg/ml)

| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |

|---|---|---|---|

| 2,6-dipiperidino-1,4-dihalogenobenzenes | 32–128 | 64–256 | 128–512 |

| Other Piperidine Derivatives (Compound 6) | 1.5 | 0.75 | 1.5 |

Data derived from Arslan, S. et al. (2006) and Hussein, M. A. et al. (2015). nih.govwikipedia.org

Antifungal Activity (e.g., against Candida albicans, Cryptococcus neoformans)

The piperidine moiety is a key component in several classes of compounds investigated for antifungal activity against opportunistic pathogens like Candida albicans and Cryptococcus neoformans.

One area of research involves piperidine-based surfactants. A study on the antifungal properties of certain quaternary ammonium (B1175870) compounds and sulfobetaines, which are derivatives of piperidine, demonstrated activity against both drug-susceptible and drug-resistant strains of C. albicans and C. neoformans. wikipedia.org The study identified the most active agents from each series based on their minimum inhibitory and fungicidal concentrations. wikipedia.org

Additionally, complex heterocyclic hybrids incorporating a piperidone (a piperidine derivative) ring have shown potent antifungal effects. Research on dispiropyrrolidine tethered piperidone hybrids found that specific compounds demonstrated strong activity against multiple fungal strains, including C. albicans. These compounds were also effective at inhibiting the development of hyphae and biofilms, which are crucial for the pathogenicity of C. albicans. Similarly, a study on 1,5-diarylidene-4-piperidones identified derivatives with potent activity against C. neoformans, in some cases surpassing the efficacy of the standard antifungal drug fluconazole.

Antiviral Activity Research on Related Piperidine Scaffolds

The rigid, three-dimensional structure of the piperidine ring makes it a valuable scaffold in medicinal chemistry for designing molecules that can interact with specific biological targets, including viral proteins.

Research has shown that piperidine scaffolds are key components in the development of inhibitors for various viruses. For instance, a series of potent HIV-1 protease inhibitors were designed incorporating piperidine analogues. Many of these compounds exhibited excellent activity against the HIV-1 protease, with one derivative showing an IC50 value as low as 3.61 nM and also demonstrating activity against a drug-resistant HIV-1 variant.

More recently, with the emergence of new viral threats, the piperidine scaffold has been explored for activity against coronaviruses. A study on a class of 1,4,4-trisubstituted piperidines revealed promising activity against human coronavirus 229E and, subsequently, SARS-CoV-2. The mechanism of action for these compounds was identified as the inhibition of the viral main protease (Mpro), a critical enzyme for viral replication. This positions the 1,4,4-trisubstituted piperidine structure as a novel class of non-covalent coronavirus Mpro inhibitors worthy of further development.

Structure Activity Relationship Sar Analysis of 2 Methyl 6 2 Methylpropyl Piperidine Derivatives

Correlating Structural Modifications with Biological Potency

Systematic modifications of the 2,6-dialkylpiperidine scaffold have provided significant insights into the structural requirements for biological activity. Key areas of modification include the nature of the C6-alkyl chain, the stereochemistry of the piperidine (B6355638) ring, and the substituents on the piperidine nitrogen.

The length and degree of saturation of the alkyl chain at the 6-position of the piperidine ring play a critical role in determining the biological potency of these compounds. mdpi.commdpi.com For instance, in studies of the insecticidal activity of synthetic 2-methyl-6-alkyl-Δ¹,⁶-piperideines, analogs of the natural alkaloids found in fire ant venom, it was observed that the elongation of the carbon chain at the 6-position tended to decrease insecticidal activity. mdpi.com This suggests that an optimal chain length is necessary for potent activity.

The stereochemistry of the piperidine ring, specifically the relative orientation of the substituents at the C2 and C6 positions, is another critical determinant of biological activity. mdpi.com Natural solenopsins exist as both cis (2R,6S) and trans (2R,6R) isomers, with the trans isomers typically being more abundant. mdpi.com The absolute configuration of these alkaloids is consistently 2R,6R for trans-isomers and 2R,6S for cis-isomers. mdpi.com Structure-activity relationship studies of solenopsin (B1210030) analogs have revealed that both cis and trans isomers can exhibit biological activity, but often with differing potencies. For example, both stereoisomers of solenopsin have been shown to reduce mitochondrial oxygen consumption and induce cell death in tumor cell lines. nih.gov

Furthermore, modifications to the piperidine ring itself, such as the introduction of unsaturation, can influence biological activity. While piperidines are the major alkaloidal components of fire ant venom, piperideines are also present in smaller amounts and are considered to be biosynthetic precursors to the saturated piperidines. mdpi.com Synthetic analogs of these piperideines have demonstrated insecticidal properties. mdpi.com

| Compound/Modification | Biological Activity | Reference |

| Elongation of C6-alkyl chain | Decreased insecticidal activity | mdpi.com |

| cis and trans isomers | Both active, potency can vary | nih.gov |

| Piperideine (unsaturated ring) | Insecticidal activity | mdpi.com |

Identification of Key Pharmacophore Features

A pharmacophore model for the biological activity of 2,6-dialkylpiperidine derivatives can be proposed based on the available SAR data. The key features of this pharmacophore include a hydrophobic alkyl chain, a basic nitrogen atom within a heterocyclic ring, and a specific stereochemical arrangement of the substituents.

The hydrophobic alkyl chain at the C6 position is essential for interaction with biological targets, likely through hydrophobic interactions with pockets in enzymes or receptors. wikipedia.org The lipophilic nature of this side chain is a defining characteristic of solenopsins. wikipedia.org The optimal length and conformation of this chain are critical for potent activity, as demonstrated by the decrease in insecticidal activity with increasing chain length. mdpi.com

The piperidine ring serves as a scaffold, holding the hydrophobic chain and the methyl group in a defined spatial orientation. The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH. This positive charge may be important for electrostatic interactions with negatively charged residues in the binding site of a target protein. researchgate.net

The stereochemistry of the chiral centers at C2 and C6 is a crucial component of the pharmacophore. The distinct biological activities and potencies of the cis and trans isomers suggest that the three-dimensional arrangement of the methyl and alkyl substituents is critical for proper binding to the biological target. mdpi.comnih.gov

| Pharmacophore Feature | Putative Role in Biological Activity | Reference |

| Hydrophobic C6-alkyl chain | Hydrophobic interactions with target | wikipedia.org |

| Basic Piperidine Nitrogen | Electrostatic interactions | researchgate.net |

| Defined Stereochemistry (C2, C6) | Specific 3D orientation for binding | mdpi.comnih.gov |

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR and pharmacophore modeling provide a foundation for the rational design of novel 2-Methyl-6-(2-methylpropyl)piperidine derivatives with enhanced or tailored biological activities. nih.gov The goal of rational design is to systematically modify the lead structure to optimize its interaction with a specific biological target, thereby improving its potency and selectivity. nih.gov

One key principle for the design of more potent analogs is the optimization of the C6-alkyl chain. Based on the observation that insecticidal activity decreases with increasing chain length, a focused library of derivatives with varying chain lengths around the optimal length could be synthesized and screened. mdpi.com Furthermore, the introduction of conformational constraints or specific functional groups into the alkyl chain could enhance binding affinity and selectivity.

Another important design consideration is the stereochemistry of the piperidine ring. The synthesis of enantiomerically pure cis and trans isomers is essential to fully elucidate the stereochemical requirements for activity against different biological targets. nih.gov This would allow for the selection of the more active isomer for further development.

Finally, modifications to the piperidine nitrogen, such as N-alkylation or N-acylation, could be explored to modulate the basicity and lipophilicity of the molecule, potentially leading to improved pharmacokinetic properties and enhanced biological activity. Structure-activity relationship studies of lobelane, another piperidine alkaloid, have shown that modifications to the N-methyl substituent can influence its affinity for biological targets. nih.gov

| Design Principle | Rationale |

| Optimize C6-alkyl chain length and functionality | Fine-tune hydrophobic interactions for improved potency |

| Synthesize stereochemically pure isomers | Determine the optimal 3D arrangement for target binding |

| Modify the piperidine nitrogen | Modulate physicochemical properties for enhanced activity and pharmacokinetics |

Biosynthesis and Chemical Ecology of 2 Methyl 6 2 Methylpropyl Piperidine

Natural Occurrence and Isolation of Related Piperidine (B6355638) Alkaloids

Piperidine alkaloids represent a diverse class of naturally occurring compounds characterized by a piperidine ring structure. wikipedia.org These compounds are not confined to a single domain of life, having been isolated from plants, insects, amphibians, and marine organisms. bath.ac.uk Their distribution is widespread, and they serve a variety of biological functions. bath.ac.uk While 2-Methyl-6-(2-methylpropyl)piperidine itself is not extensively documented as a widespread natural product, its core structure, the 2,6-disubstituted piperidine skeleton, is a common motif found in numerous biologically active alkaloids.

A prominent source of 2,6-dialkylpiperidine alkaloids is the venom of fire ants of the genus Solenopsis. researchgate.netnih.gov These venoms are complex mixtures, with the primary components being alkaloids known as solenopsins. nih.gov Solenopsins are typically 2-methyl-6-alkyl or 2-methyl-6-alkenyl piperidines, which are structurally analogous to this compound. nih.govresearchgate.net For instance, the venom of the red imported fire ant (Solenopsis invicta) contains a variety of these compounds which are crucial to its ecological success. researchgate.net

In the plant kingdom, piperidine alkaloids are found in various families. The genus Piper (black pepper) is famous for producing piperine (B192125), an amide alkaloid containing a piperidine moiety. wikipedia.orgmdma.ch Plants from the genera Prosopis and Cassia are also known to produce 2,6-disubstituted piperidine alkaloids. researchgate.netresearchgate.net For example, new N-methylated piperidine-3-ol alkaloids, including N-methyl-2-isocassine and N-methyl-6-isocassine, have been isolated from the bark of Prosopis affinis. researchgate.net The isolation of these compounds typically involves extraction from the source material using organic solvents, followed by chromatographic techniques to purify and characterize the individual alkaloids. researchgate.netresearchgate.net

Below is a table of representative piperidine alkaloids related to the 2,6-disubstituted structural class.

| Alkaloid Name | Natural Source | Structural Class | Reference(s) |

| Solenopsin (B1210030) A | Fire ants (Solenopsis sp.) | 2-Methyl-6-undecylpiperidine | nih.gov |

| Coniine | Poison hemlock (Conium maculatum) | 2-Propylpiperidine | researchgate.net |

| Isopelletierine | Pomegranate (Punica granatum) | 2-(2-oxopropyl)piperidine | researchgate.net |

| Cassine | Cassia species | 2,6-Disubstituted Piperidine | researchgate.net |

| Piperine | Black pepper (Piper nigrum) | Piperidine Amide | wikipedia.org |

| Lobeline | Lobelia inflata | N-methyl-2,6-disubstituted Piperidine | researchgate.net |

Putative Biosynthetic Pathways for Piperidine Alkaloids

The biosynthesis of piperidine alkaloids has been a subject of significant research, revealing complex enzymatic pathways. The formation of the core piperidine ring and the addition of various side chains are accomplished through distinct but coordinated metabolic routes.

The foundational step in the biosynthesis of many piperidine alkaloids is the cyclization of a linear precursor derived from the amino acid L-lysine. researchgate.netegpat.comresearchgate.net This process is catalyzed by a series of enzymes. Key enzymes include lysine (B10760008) decarboxylase, which converts lysine to cadaverine (B124047), and a copper amine oxidase, which transforms cadaverine into 5-aminopentanal. researchgate.net This amino aldehyde spontaneously undergoes intramolecular cyclization via imine formation to yield Δ1-piperideine, the central intermediate in the biosynthesis of numerous piperidine alkaloids. researchgate.net

While this core cyclization is well-established, the assembly of more complex alkaloids, particularly those with elaborate side chains, often involves large, multifunctional enzyme complexes. Nonribosomal Peptide Synthetases (NRPSs) are modular megasynthases responsible for producing a vast array of peptide-based natural products. researchgate.netnih.gov An NRPS module minimally consists of three core domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated substrate, and a condensation (C) domain for peptide bond formation. nih.govelifesciences.org Although the simple structure of this compound may not necessitate a canonical multi-modular NRPS, the underlying enzymatic logic of substrate activation and condensation is a plausible mechanism for attaching the alkyl side chains to the piperidine core.

Alternatively, some piperidine alkaloids, such as coniine, are synthesized via a polyketide pathway. researchgate.net In this mechanism, a polyketide synthase (PKS) catalyzes the condensation of a starter unit (e.g., butyryl-CoA) with extender units (e.g., malonyl-CoA) to form a polyketide chain. researchgate.net This chain then undergoes a transamination reaction, incorporating nitrogen from an amino acid like L-alanine, followed by cyclization and reduction to form the final alkaloid. researchgate.net This polyketide-based pathway is a strong candidate for the biosynthesis of 2,6-dialkylpiperidines, as it directly accounts for the formation of the carbon backbones of the side chains.

The elucidation of biosynthetic pathways relies heavily on identifying the primary metabolic precursors that provide the carbon and nitrogen atoms for the final alkaloid structure.

For this compound, the precursors can be logically deduced from established pathways for related compounds:

Piperidine Ring : The six-membered nitrogen-containing ring is overwhelmingly derived from the amino acid L-lysine . researchgate.netegpat.comresearchgate.net The entire C5N backbone of the piperidine nucleus is formed from lysine following its decarboxylation and cyclization. researchgate.net

Alkyl Side Chains : The origin of the methyl and isobutyl side chains is likely rooted in the polyketide synthesis pathway. researchgate.net This pathway utilizes short-chain coenzyme A (CoA) esters as building blocks.

The 2-methyl group would originate from an acetyl-CoA starter unit that is subsequently reduced.

The 6-(2-methylpropyl) group (isobutyl group) would likely derive from a branched-chain CoA ester, such as isovaleryl-CoA (from leucine (B10760876) catabolism) or isobutyryl-CoA (from valine catabolism), which acts as a starter unit for condensation with malonyl-CoA extender units. researchgate.net

The putative pathway would involve the enzymatic condensation of these precursors, followed by cyclization and reductive modifications to yield the final saturated heterocyclic structure.

| Structural Moiety | Putative Precursor | Metabolic Origin | Reference(s) |

| Piperidine Ring | L-Lysine | Amino Acid Metabolism | researchgate.netegpat.comresearchgate.net |

| C-2 Methyl Group | Acetyl-CoA | Fatty Acid / Polyketide Metabolism | researchgate.net |

| C-6 Isobutyl Group | Isovaleryl-CoA or Isobutyryl-CoA | Branched-Chain Amino Acid Catabolism | researchgate.net |

Ecological Role and Significance of Piperidine-Containing Natural Products

Piperidine-containing natural products play critical and diverse roles in the ecological interactions of the organisms that produce them. bath.ac.uk These roles are primarily centered on chemical defense and communication.

In addition to defense, some piperidine alkaloids function as semiochemicals, mediating communication between organisms. bath.ac.uk They can act as trail pheromones or recognition cues in insects. bath.ac.uknih.gov This chemical signaling is vital for coordinating social behaviors, foraging, and mating. The specific blend of alkaloids in an ant's venom can be species-specific, contributing to nestmate recognition and social organization.

| Ecological Function | Mechanism of Action | Example Compound(s) | Reference(s) |

| Chemical Defense (Anti-Predator) | Neurotoxicity, Cytotoxicity | Coniine, Solenopsins | nih.govresearchgate.net |

| Chemical Defense (Antimicrobial) | Disruption of microbial cell membranes | Solenopsins | researchgate.netnih.gov |

| Predation | Paralysis of prey | Fire Ant Venom Alkaloids | researchgate.net |

| Interspecies Competition | Allelopathic / Deterrent effects | Fire Ant Venom Alkaloids | researchgate.net |

| Communication (Pheromonal) | Insect chemoreception | Various insect-derived piperidines | bath.ac.uknih.gov |

Future Research Directions for 2 Methyl 6 2 Methylpropyl Piperidine

Exploration of Undiscovered Biological Activities

The known biological activities of piperidine (B6355638) alkaloids are vast, spanning anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others. acs.org However, the specific therapeutic profile of 2-Methyl-6-(2-methylpropyl)piperidine is not yet fully elucidated. Future research should be directed towards a systematic exploration of its bioactivity across a wide array of cellular and disease models.

A primary area of investigation should be its potential as a modulator of the central nervous system. Many piperidine derivatives exhibit significant neurological and psychotropic effects. mdpi.com Given the structural similarities to other neuroactive alkaloids, this compound and its derivatives could be screened for activity against targets such as sigma receptors, which have been implicated in a variety of neurological and psychiatric disorders. nih.gov

Furthermore, the anticancer potential of this compound warrants thorough investigation. Certain 2,6-disubstituted piperidine derivatives have demonstrated cytotoxicity against human cancer cell lines. nih.gov Future studies should involve screening this compound against a diverse panel of cancer cells to identify potential antitumor effects and elucidate the underlying mechanisms of action.

Finally, exploring its antimicrobial and antiparasitic properties could yield promising results. Piperidine alkaloids from various natural sources have shown efficacy against a range of pathogens. acs.org A comprehensive screening of this compound against bacterial, fungal, and parasitic organisms could reveal novel anti-infective applications.

Development of Advanced Synthetic Strategies for Complex Derivatives

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is crucial. The ability to synthesize a diverse library of complex derivatives with precise stereochemical control is paramount for establishing robust structure-activity relationships (SAR).

Modern organic synthesis offers a plethora of tools for the construction of substituted piperidines. nih.gov Future synthetic efforts should focus on stereoselective methods to access all possible stereoisomers of this compound and its derivatives. Chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, offer a powerful strategy for the asymmetric dearomatization of pyridine (B92270) precursors to yield chiral piperidines. acs.org

Furthermore, the development of three-component Mannich reactions, inspired by biosynthetic pathways, can provide a rapid and stereoselective route to polyfunctional piperidines. rsc.org These methods would allow for the efficient assembly of complex molecular architectures based on the this compound scaffold. The exploration of novel catalytic systems, including those based on iridium and other transition metals, can also facilitate the development of efficient and atom-economical synthetic routes. nih.gov

The table below outlines some advanced synthetic strategies that could be applied to the synthesis of complex derivatives of this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Chemo-enzymatic Dearomatization | A combination of chemical synthesis and biocatalysis to achieve asymmetric synthesis of piperidines from activated pyridine precursors. acs.org | High stereoselectivity, environmentally friendly reaction conditions. |

| Three-Component Mannich Reaction | A multicomponent reaction that allows for the rapid and stereoselective assembly of polyfunctional piperidines. rsc.org | High bond-forming efficiency, access to complex molecular architectures. |

| Hydrogen Borrowing Annulation | An iridium(III)-catalyzed cascade reaction for the stereoselective synthesis of substituted piperidines. nih.gov | Atom-economical, formation of multiple C-N bonds in a single operation. |

| Diastereoselective Lithiation/Trapping | A method for the synthesis of specific trans-diastereoisomers of substituted piperidines. whiterose.ac.uk | Access to specific stereoisomers that may be difficult to obtain by other methods. |

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. clinmedkaz.org These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in this context. By training ML models on datasets of chemical structures and their corresponding biological activities, it is possible to predict the activity of novel, untested compounds. youtube.com This approach can be used to virtually screen large libraries of this compound derivatives to identify the most promising candidates for synthesis and experimental testing.

Deep learning models, such as deep neural networks, have shown particular promise in predicting the biological activity of small molecules. nih.gov These models can learn complex relationships between chemical structure and biological function, enabling more accurate predictions. By applying deep learning to the design of this compound derivatives, it may be possible to identify novel compounds with enhanced potency and selectivity.

Furthermore, AI can be employed to predict potential biological targets for a given compound. By analyzing the chemical structure of this compound, computational tools can identify the most likely protein targets, thereby guiding experimental validation and shedding light on its mechanism of action. clinmedkaz.org The use of computational metabolomics tools can also aid in the identification and annotation of novel piperidine alkaloids from natural sources, which can serve as inspiration for new synthetic derivatives. nih.gov

The table below summarizes the potential applications of machine learning and AI in the future research of this compound.

| Application | Description | Potential Impact |